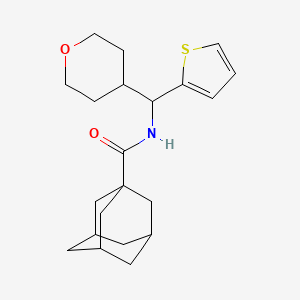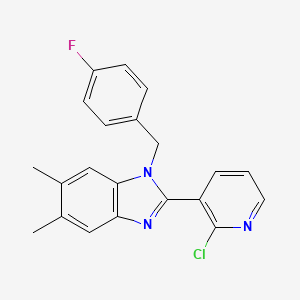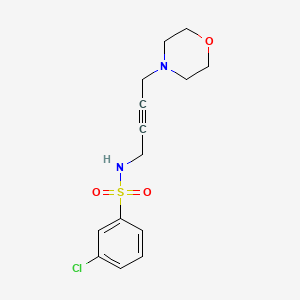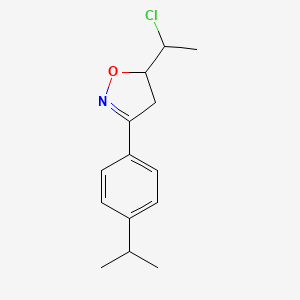![molecular formula C9H10ClNO B2533708 N-[1-(4-chloro-phenyl)-ethyl]-formamide CAS No. 188125-52-2](/img/structure/B2533708.png)
N-[1-(4-chloro-phenyl)-ethyl]-formamide
概要
説明
N-[1-(4-chloro-phenyl)-ethyl]-formamide, also known as CEF, is a chemical compound that has been widely used in scientific research. It is a formamide derivative that has been synthesized using various methods. CEF has shown promising results in various biochemical and physiological studies, making it a popular compound in the field of research.
作用機序
N-[1-(4-chloro-phenyl)-ethyl]-formamide works by binding to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This results in an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal studies. It has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Additionally, this compound has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
One of the main advantages of using N-[1-(4-chloro-phenyl)-ethyl]-formamide in lab experiments is its ability to inhibit the activity of acetylcholinesterase, making it a useful tool in studying the effects of acetylcholine on cognitive function and memory. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-[1-(4-chloro-phenyl)-ethyl]-formamide. One potential area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to determine the long-term effects of this compound on cognitive function and memory. Finally, more research is needed to determine the potential toxicity of this compound and its effects on other physiological systems.
科学的研究の応用
N-[1-(4-chloro-phenyl)-ethyl]-formamide has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes. It has been found to be particularly effective in inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory.
特性
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHXBSSJPVBUNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2533627.png)
![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2533629.png)


![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2533633.png)
![1-[2,4-Dimethyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-3,5-dimethylazepane](/img/structure/B2533635.png)



![3-((4-fluorophenyl)thio)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2533642.png)
![3-methyl-5-((3-(thiazol-2-yloxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2533645.png)


